molecular formula C11H10N2 B13583618 1H-Pyrazole, 4-ethenyl-1-phenyl- CAS No. 2600-64-8

1H-Pyrazole, 4-ethenyl-1-phenyl-

Cat. No.: B13583618
CAS No.: 2600-64-8
M. Wt: 170.21 g/mol
InChI Key: JKEMTSULTWYJCT-UHFFFAOYSA-N
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Description

4-Ethenyl-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of 4-ethenyl-1-phenyl-1H-pyrazole consists of a pyrazole ring substituted with an ethenyl group at the 4-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-1-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between phenylhydrazine and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as silver or copper .

Another method involves the use of palladium-catalyzed coupling reactions. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can yield pyrazole derivatives .

Industrial Production Methods

Industrial production of 4-ethenyl-1-phenyl-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-ethenyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, the compound’s interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole: Lacks the ethenyl group at the 4-position.

    4-Phenyl-1H-pyrazole: Lacks the ethenyl group and has a different substitution pattern.

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Contains additional methyl groups at the 3 and 5 positions.

Uniqueness

4-Ethenyl-1-phenyl-1H-pyrazole is unique due to the presence of the ethenyl group at the 4-position, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

2600-64-8

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-ethenyl-1-phenylpyrazole

InChI

InChI=1S/C11H10N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h2-9H,1H2

InChI Key

JKEMTSULTWYJCT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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